Cochinmicin IV
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Description
Cochinmicin IV is a natural product that belongs to the family of antibiotics known as macrolides. It was first isolated from the fermentation broth of Streptomyces coelicolor A3(2) in 1955 by scientists at the Lederle Laboratories. This compound has been shown to have potent antibacterial activity against a wide range of Gram-positive bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Streptococcus pneumoniae.
Scientific Research Applications
Synthesis and Biosynthesis
Cochinmicin IV, a derivative of cyclodepsipeptide cochinmicin I, has been the subject of research focusing on its synthesis and biosynthesis. Cochinmicin I, containing dihydroxyphenylglycine, exhibits endothelin receptor antagonist activity, making it an interesting subject for synthetic and biosynthetic studies due to the racemization-prone nature of dihydroxyphenylglycine. The total synthesis of cochinmicin I and its non-natural derivative, cochinmicin VI, was achieved, and the cochinmicin biosynthesis gene cluster was identified, revealing insights into the non-ribosomal peptide synthetase assembly of these compounds (Schnegotzki et al., 2022).
Quorum Sensing Inhibition
This compound's close relatives, such as cochinmicin II/III, have been found to inhibit cyclic-peptide-mediated quorum sensing in Gram-positive bacteria. These cyclodepsipeptides, originally recognized as receptor antagonists, were identified through screening actinomycetes culture extracts. Their potential as therapeutic agents against the quorum sensing of Gram-positive pathogens like Staphylococcus aureus highlights the significance of cyclodepsipeptides in medical research (Desouky et al., 2015).
Potential in Antidiabetic Research
Another interesting avenue of research related to this compound is the investigation into antidiabetic properties of related compounds. Studies on Symplocos cochinchinensis, which is chemically related to cochinmicin, have shown promising antidiabetic effects. These studies provide a framework for understanding how similar compounds like this compound could potentially be applied in treating conditions like diabetes (Sunil et al., 2011), (Antu et al., 2014).
Antibacterial and Antimicrobial Properties
Continued research into the antibacterial and antimicrobial properties of compounds similar to this compound is also notable. Isolation and identification of flavonoids from Maclura cochinchinensis have shown good antibacterial activities against Gram-positive bacteria, including strains resistant to common antibiotics. These findings could inform the development of new antibacterial agents, potentially including derivatives of this compound (Polbuppha et al., 2021).
properties
CAS RN |
146874-41-1 |
---|---|
Molecular Formula |
C46H46ClN7O13 |
Molecular Weight |
940.3 g/mol |
IUPAC Name |
N-[1-[[12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C46H46ClN7O13/c1-23-37(52-42(62)34(15-25-10-6-3-7-11-25)49-40(60)32-12-13-36(47)48-32)44(64)50-33(14-24-8-4-2-5-9-24)41(61)51-35(22-55)43(63)53-38(26-16-28(56)20-29(57)17-26)45(65)54-39(46(66)67-23)27-18-30(58)21-31(59)19-27/h2-13,16-21,23,33-35,37-39,48,55-59H,14-15,22H2,1H3,(H,49,60)(H,50,64)(H,51,61)(H,52,62)(H,53,63)(H,54,65) |
InChI Key |
IGUQVVLOCYHROT-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)CO)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC(=CC(=C2)O)O)C3=CC(=CC(=C3)O)O)CO)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6=CC=C(N6)Cl |
synonyms |
cochinmicin IV |
Origin of Product |
United States |
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